![molecular formula C19H17FN4O B2427257 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097889-06-8](/img/structure/B2427257.png)
3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide, also known as FP1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 belongs to the class of small molecules that can modulate protein-protein interactions, which has been recognized as an effective approach for drug discovery.
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor for Cancer Treatment
Compounds similar to 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide have been studied for their potential in treating cancer by inhibiting Aurora A kinase. This approach targets the mitotic processes, aiming to halt the proliferation of cancer cells. The focus is on synthesizing compounds that are both effective in inhibiting kinase activity and possess favorable pharmacokinetic properties for potential therapeutic use (ロバート ヘンリー,ジェームズ, 2006).
TRPV1 Antagonists for Pain Management
Research on derivatives of 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide has revealed their potential as highly potent TRPV1 antagonists. These compounds have shown efficacy in models of neuropathic pain and capsaicin-induced hypothermia, indicating their promise for developing new analgesics. The studies focus on the synthesis and pharmacological evaluation of these compounds, highlighting their potential to block TRPV1-mediated pain pathways (H. Ryu et al., 2014).
Antitumor Activity Through Novel Pyrimidinyl Pyrazole Derivatives
Novel pyrimidinyl pyrazole derivatives, structurally related to 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide, have been synthesized and evaluated for their antitumor activity. These compounds have shown potent cytotoxicity against several tumor cell lines in vitro and demonstrated significant antitumor activity in vivo. The research indicates the potential of these compounds in cancer therapy, offering a new avenue for the development of antitumor agents (H. Naito et al., 2005).
Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks
The synthesis and application of fluorinated pyrazoles, which are related to the compound , have been explored for their utility as building blocks in medicinal chemistry. These compounds are attractive for their potential to be further functionalized, offering versatility in the design of new drugs. The research discusses a synthetic strategy for 3-amino-4-fluoropyrazoles, emphasizing their importance in drug discovery processes (Riccardo Surmont et al., 2011).
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran
Studies on novel fluoro-substituted benzo[b]pyran derivatives, which share a fluorophenyl component with 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide, have demonstrated anti-lung cancer activity. These compounds have been evaluated against cell lines of human lung, breast, and CNS cancer, showing anticancer activity at low concentrations. This research underscores the potential of fluoro-substituted compounds in the development of new anticancer drugs (A. G. Hammam et al., 2005).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-16-4-2-1-3-14(16)5-6-18(25)24-13-17-19(23-12-11-22-17)15-7-9-21-10-8-15/h1-4,7-12H,5-6,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIKLVSYQTLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

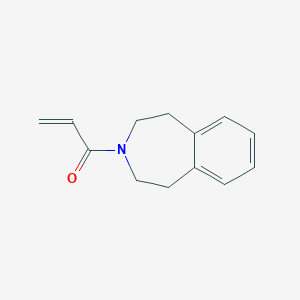
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)
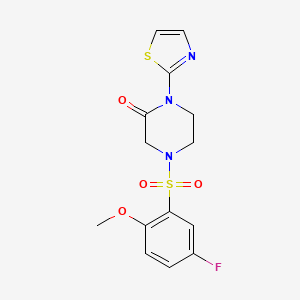

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

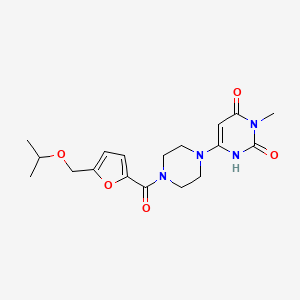
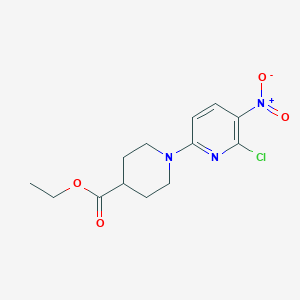

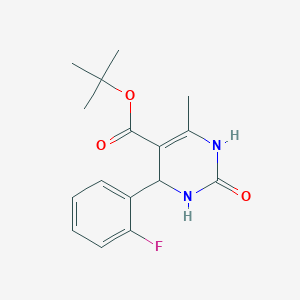
![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)
![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)